Technical Guide: N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine
Technical Guide: N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine
Topic: Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine (also referred to as Mono-Boc-1,3-bis(aminomethyl)cyclopentane ) is a specialized bifunctional linker used in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) design.
Unlike linear alkyl linkers, the cyclopentane core introduces a defined conformational constraint ("pucker") that reduces the entropic penalty upon binding to a target protein. This guide details the physicochemical identity, the challenge of desymmetrization synthesis, and the critical handling protocols required to maintain the integrity of this building block.
Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7]
This compound exists as a mixture of stereoisomers (cis and trans) unless a specific chiral synthesis is employed. The "Mono-Boc" designation implies that of the two chemically equivalent primary amine arms in the parent structure, exactly one has been protected with a tert-butoxycarbonyl group.
Key Identifiers
| Parameter | Specification |
| Chemical Name | tert-butyl ((3-(aminomethyl)cyclopentyl)methyl)carbamate |
| Common Name | Mono-Boc-1,3-bis(aminomethyl)cyclopentane |
| CAS Number (Generic) | 1523617-91-5 (Often used for the unspecified isomer mixture) |
| CAS (Specific Isomers) | 347185-71-1 (1R,3S); 774213-03-5 (1S,3R) |
| Parent Diamine CAS | 26563-22-4 (1,3-Bis(aminomethyl)cyclopentane) |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Physical State | Viscous colorless oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (pH > 9) |
| pKa (Calculated) | ~10.5 (Primary amine), ~-1.0 (Carbamate NH) |
Critical Note on Nomenclature: Do not confuse this with N-Boc-3-aminocyclopentanemethanamine (where the amine is directly on the ring). The "methanamine" suffix in the title implies two methylene bridges (-CH₂-) connecting the amines to the ring.
Synthetic Logic: The Desymmetrization Challenge
The primary challenge in accessing this molecule is desymmetrization . Starting from the symmetric 1,3-bis(aminomethyl)cyclopentane, the reaction with di-tert-butyl dicarbonate (Boc₂O) follows a statistical distribution.
The Statistical Problem
If 1.0 equivalent of Boc₂O is added to the diamine, the product distribution typically follows a 1:2:1 ratio (Unreacted Diamine : Mono-Boc : Di-Boc). To favor the Mono-Boc species, High Dilution and Stoichiometric Control are required.
Optimized Synthesis Protocol
This protocol prioritizes Mono-Boc yield while simplifying the removal of the Di-Boc impurity.
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Stoichiometry: Use a large excess of the diamine (3.0 – 4.0 equivalents) relative to Boc₂O.
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Solvent System: Dichloromethane (DCM) or Methanol (MeOH) at 0°C.
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Addition: Add Boc₂O dropwise over 2 hours. The high concentration of diamine ensures that any introduced Boc₂O is more likely to encounter a free diamine than an already mono-protected species.
Figure 1: Optimized Desymmetrization Workflow. The excess diamine strategy forces the equilibrium toward the mono-protected species and allows for the recovery of the starting material via aqueous extraction.
Applications in Drug Discovery[1][10][11]
The N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine scaffold is a "privileged linker" in modern medicinal chemistry.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the ternary complex stability.
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Linear Alkyl Chains: High entropic cost upon binding (floppy).
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Cyclopentane Linker (This Compound): The ring constrains the vector of the exit amines. The cis and trans isomers offer different "bite angles" (distance and orientation between the E3 ligase ligand and the Warhead).
Isostere for Gamma-Amino Acids
The structure mimics
Figure 2: Mechanistic advantages of the cyclopentane scaffold in drug design.
Handling & Stability Protocols
Storage
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Temperature: Store at 2–8°C. Long-term storage at -20°C is recommended to prevent slow oxidation of the free amine.
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Atmosphere: Hygroscopic. Store under Argon or Nitrogen. The free amine reacts with atmospheric CO₂ to form carbamates/salts over time.
Quality Control (Self-Validating System)
To verify the integrity of the reagent before use, run a TLC (Thin Layer Chromatography) with a Ninhydrin stain.
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Mono-Boc: Stains Purple/Red (Primary amine positive).
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Di-Boc: No stain (or very faint upon heating).
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Diamine: Stains dark Purple and stays at the baseline.
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Rf Value: In 10% MeOH/DCM + 1% NH₄OH, the Mono-Boc typically appears at Rf ~0.3–0.4.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1523617-91-5. Retrieved from [Link]
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García-Garrido, S. E., et al. (2018). Synthesis of Fmoc-Protected (S,S)-trans-Cyclopentane Diamine Monomers Enables the Preparation and Study of Conformationally Restricted Peptide Nucleic Acids.[1] Organic Letters, 20(23), 7637-7640.[1] [Link]
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Accela Chem. Product Analysis: 1,3-Bis(aminomethyl)cyclopentane derivatives. Retrieved from [Link]
